molecular formula C7H5N3O3S B12326984 Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-

Cat. No.: B12326984
M. Wt: 211.20 g/mol
InChI Key: YGMWCSZEJYENBM-JXMROGBWSA-N
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Description

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- is a complex organic compound that features both a nitrile group and a sulfonyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. One common method might include the reaction of a pyridine derivative with a sulfonyl chloride to introduce the sulfonyl group, followed by the introduction of the hydroxyimino group through an oximation reaction. The nitrile group can be introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)- exerts its effects can vary based on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile, 2-(hydroxyimino)-2-(2-pyridinyl)-: Lacks the sulfonyl group, which may affect its reactivity and applications.

    Acetonitrile, 2-(hydroxyimino)-2-(4-pyridinylsulfonyl)-: Similar structure but with the sulfonyl group attached to a different position on the pyridine ring.

    Benzonitrile, 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)-: Features a benzene ring instead of an acetonitrile group, which can influence its chemical properties.

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

(2E)-2-hydroxyimino-2-pyridin-2-ylsulfonylacetonitrile

InChI

InChI=1S/C7H5N3O3S/c8-5-7(10-11)14(12,13)6-3-1-2-4-9-6/h1-4,11H/b10-7+

InChI Key

YGMWCSZEJYENBM-JXMROGBWSA-N

Isomeric SMILES

C1=CC=NC(=C1)S(=O)(=O)/C(=N/O)/C#N

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)C(=NO)C#N

Origin of Product

United States

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